molecular formula C21H20O11 B14759361 Mbamiloside A

Mbamiloside A

Cat. No.: B14759361
M. Wt: 448.4 g/mol
InChI Key: HBFMCKJCWFSGAF-CMWLGVBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mbamiloside A is an isoflavonoid derivative isolated from the stem heartwood of the plant Lophira alata . This natural product has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mbamiloside A involves the extraction from the stem heartwood of Lophira alata. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound, as it is primarily obtained through natural extraction processes. Research is ongoing to develop more efficient synthetic routes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Mbamiloside A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the carbonyl groups in the structure.

    Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.

Scientific Research Applications

Mbamiloside A has several scientific research applications:

    Chemistry: It serves as a model compound for studying isoflavonoid chemistry and reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which Mbamiloside A exerts its effects involves interactions with various molecular targets and pathways. It is believed to modulate enzyme activities and signaling pathways related to oxidative stress and inflammation. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Genistein: Another isoflavonoid with similar biological activities.

    Daidzein: Known for its antioxidant properties.

    Biochanin A: Exhibits anti-inflammatory effects.

Uniqueness

Mbamiloside A is unique due to its specific structural features and the plant source from which it is derived.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-13-4-8(23)1-2-10(13)11-7-30-14-5-9(24)3-12(25)16(14)17(11)26/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19+,20-,21-/m1/s1

InChI Key

HBFMCKJCWFSGAF-CMWLGVBASA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C3=COC4=CC(=CC(=C4C3=O)O)O

Origin of Product

United States

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